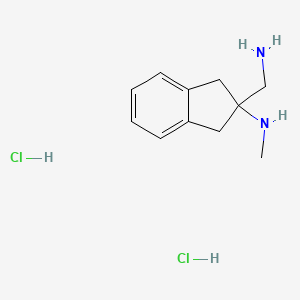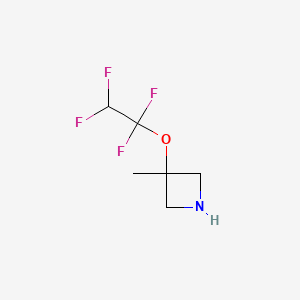
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is a synthetic organic compound characterized by the presence of a four-membered azetidine ring substituted with a 3-methyl group and a 1,1,2,2-tetrafluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine typically involves the reaction of azetidine derivatives with fluorinated ethoxy compounds under controlled conditions. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with 1,1,2,2-tetrafluoroethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The fluorinated ethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Additionally, the azetidine ring structure may contribute to the compound’s stability and reactivity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: A compound with a similar fluorinated ethoxy group but different core structure.
1,1,2,2-Tetrafluoroethoxy derivatives: Compounds with the same fluorinated ethoxy group attached to different core structures.
Uniqueness
3-Methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to other fluorinated ethoxy derivatives
Propiedades
Fórmula molecular |
C6H9F4NO |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
3-methyl-3-(1,1,2,2-tetrafluoroethoxy)azetidine |
InChI |
InChI=1S/C6H9F4NO/c1-5(2-11-3-5)12-6(9,10)4(7)8/h4,11H,2-3H2,1H3 |
Clave InChI |
GSMOARROPNHFGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)OC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


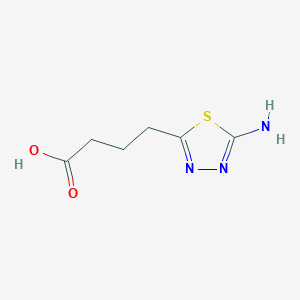
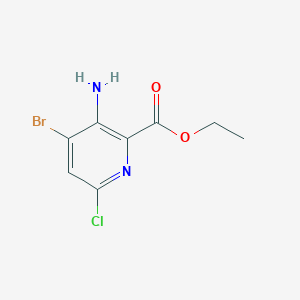
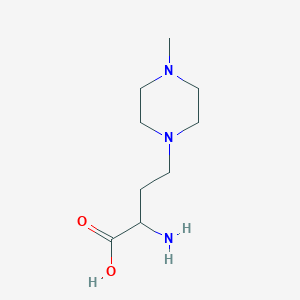
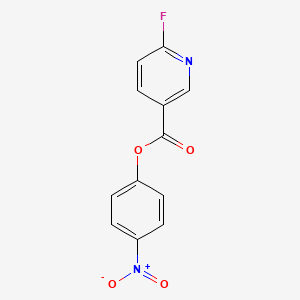
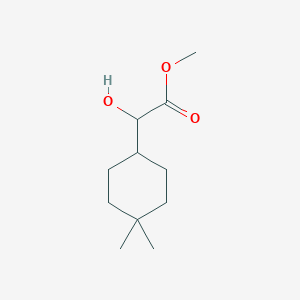
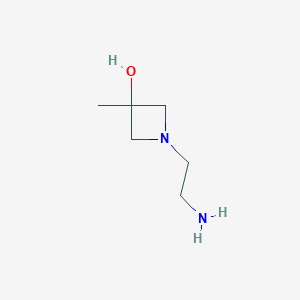
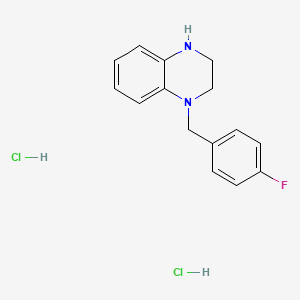
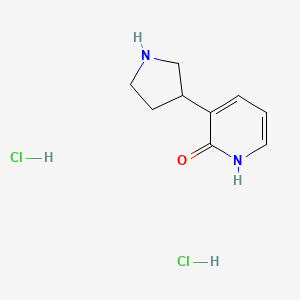
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
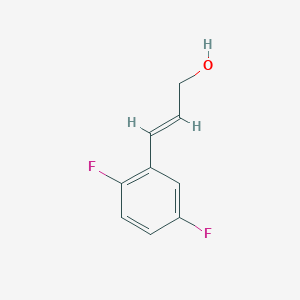
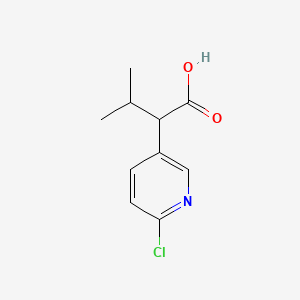
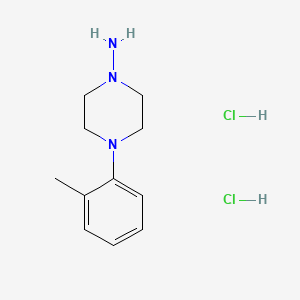
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
